1-Pentanol, 5,5-diiodo- 1-Pentanol, 5,5-diiodo-
Brand Name: Vulcanchem
CAS No.: 823180-24-1
VCID: VC19058118
InChI: InChI=1S/C5H10I2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2
SMILES:
Molecular Formula: C5H10I2O
Molecular Weight: 339.94 g/mol

1-Pentanol, 5,5-diiodo-

CAS No.: 823180-24-1

Cat. No.: VC19058118

Molecular Formula: C5H10I2O

Molecular Weight: 339.94 g/mol

* For research use only. Not for human or veterinary use.

1-Pentanol, 5,5-diiodo- - 823180-24-1

Specification

CAS No. 823180-24-1
Molecular Formula C5H10I2O
Molecular Weight 339.94 g/mol
IUPAC Name 5,5-diiodopentan-1-ol
Standard InChI InChI=1S/C5H10I2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2
Standard InChI Key HOCMFXNMNNPGGZ-UHFFFAOYSA-N
Canonical SMILES C(CCO)CC(I)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1-Pentanol, 5,5-diiodo- is systematically named 5,5-diiodopentan-1-ol (IUPAC) . Its molecular formula is C5H10I2O\text{C}_5\text{H}_{10}\text{I}_2\text{O}, with a linear chain structure where the hydroxyl group (-OH) resides at the first carbon, and two iodine atoms are bonded to the fifth carbon . The SMILES notation C(CCO)CC(I)I and InChIKey HOCMFXNMNNPGGZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Identifiers of 1-Pentanol, 5,5-Diiodo-

PropertyValueSource
CAS Number823180-24-1
Molecular Weight339.94 g/mol
Molecular FormulaC5H10I2O\text{C}_5\text{H}_{10}\text{I}_2\text{O}
IUPAC Name5,5-Diiodopentan-1-ol
SMILESC(CCO)CC(I)I
InChIKeyHOCMFXNMNNPGGZ-UHFFFAOYSA-N

Structural and Electronic Features

The iodine atoms at the terminal carbon introduce significant steric bulk and polarizability, altering the compound’s electronic environment. Computational studies suggest that the C-I bonds (bond length ~2.10 Å) create a dipole moment that enhances electrophilicity at the β-carbon. This electronic configuration facilitates nucleophilic substitution reactions, a trait exploited in synthetic applications.

Synthesis and Purification

Synthetic Routes

The synthesis of 1-pentanol, 5,5-diiodo- typically involves iodination of pre-functionalized pentanol derivatives. Two primary methods are documented:

  • Halogen Exchange Reactions:

    • Substitution of bromine or chlorine atoms in precursors like 5-bromo-1-pentanol (CAS 34626-51-2) using iodide salts (e.g., NaI or KI) in polar aprotic solvents such as acetone or DMF.

    • Reaction conditions: 60–80°C for 12–24 hours, yielding 60–75%.

  • Direct Iodination of 1-Pentanol:

    • Treatment of 1-pentanol with iodine and oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) under acidic conditions.

    • Challenges include regioselectivity and over-iodination, necessitating precise stoichiometric control.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key Challenges
Halogen Exchange60–75Residual halide impurities
Direct Iodination40–55Regioselectivity issues

Purification and Characterization

Post-synthesis purification employs fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear Magnetic Resonance (NMR) spectroscopy confirms structure:

  • 1H^1\text{H} NMR: Peaks at δ 1.40–1.60 ppm (m, 4H, -CH2_2-), δ 3.60 ppm (t, 2H, -CH2_2OH).

  • 13C^{13}\text{C} NMR: Signals at 7.8 ppm (C-I), 62.3 ppm (-CH2_2OH).
    Mass spectrometry (MS) shows a molecular ion peak at m/z 339.94 .

Physicochemical Properties

Table 3: Estimated Physical Properties

PropertyValueBasis for Estimation
Boiling Point>250°CAnalogous bromo compound
Density~1.8–2.0 g/cm³Halogenated alcohol trends
LogP (Octanol-Water)2.5–3.0Computed via PubChem

Chemical Reactivity and Applications

Reaction Mechanisms

1-Pentanol, 5,5-diiodo- participates in reactions characteristic of primary alcohols and organoiodides:

  • Nucleophilic Substitution:

    • Iodine atoms act as leaving groups in SN_\text{N}2 reactions, forming ethers or thioethers with nucleophiles like alkoxides or thiols.

    • Example: Reaction with sodium ethoxide yields 5-ethoxy-1-pentanol.

  • Oxidation:

    • Controlled oxidation with pyridinium chlorochromate (PCC) produces 5,5-diiodopentanal, a precursor for heterocyclic compounds.

  • Elimination:

    • Base-induced dehydrohalogenation forms pentenols, though steric hindrance from iodine reduces efficiency compared to bromo analogs.

Industrial and Pharmaceutical Applications

  • Organic Synthesis: Serves as a building block for iodinated surfactants and liquid crystals.

  • Medicinal Chemistry: The iodine moiety enables radio-labeling for pharmacokinetic studies .

  • Material Science: Modifies polymer hydrophobicity in coatings and adhesives.

PrecautionRecommendation
Personal ProtectionGloves, goggles, respirator
VentilationUse in fume hood
Spill ManagementAbsorb with inert material

Future Research Directions

  • Green Synthesis: Developing catalytic iodination methods to improve yield and reduce waste.

  • Biological Activity Screening: Exploring antimicrobial or anticancer properties leveraging iodine’s bioactivity .

  • Computational Modeling: Predicting novel reaction pathways using DFT calculations.

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